molecular formula C13H12O B3144147 4-Methoxy-1-vinylnaphthalene CAS No. 54447-91-5

4-Methoxy-1-vinylnaphthalene

Cat. No. B3144147
CAS RN: 54447-91-5
M. Wt: 184.23 g/mol
InChI Key: UDBOTPBQDGDMHZ-UHFFFAOYSA-N
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Description

“4-Methoxy-1-naphthol” is a chemical compound with the linear formula CH3OC10H6OH . It’s also known as 1-Hydroxy-4-methoxynaphthalene .


Synthesis Analysis

The synthesis of “4-Methoxy-1-naphthol” involves the oxidative coupling of naphthols. This process is catalyzed by platinum supported on activated carbon in the presence of hydrogen peroxide . The reaction outcome is influenced by the solvent, the reaction temperature, and the physical structure of the catalyst .


Molecular Structure Analysis

The molecule “4-Methoxy-1-naphthol” has a polarizability tensor, α, more than 340% greater than that obtained, at the same level of theory, for a urea molecule . This improvement grows to 500% when the second-order hyperpolarizability is considered .


Chemical Reactions Analysis

In the presence of hydrogen peroxide, platinum supported on activated carbon catalyzes the oxidative coupling of naphthols . Within 40 minutes, 4-methoxy-1-naphthol can be converted to 4,4’-dimethoxy-2,2’-binaphthalenyl-1,1’-diol with a yield of up to 94%, or to 4,4’-dimethoxy-2,2’-binaphthalenylidene-1,1’-dione with a yield of 92% .


Physical And Chemical Properties Analysis

The molecule “4-Methoxy-1-naphthol” has a polarizability tensor, α, more than 340% greater than that obtained, at the same level of theory, for a urea molecule . This improvement grows to 500% when the second-order hyperpolarizability is considered .

Scientific Research Applications

Safety and Hazards

The safety data sheet for “2-Methoxynaphthalene” (which might be related) indicates that this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1-ethenyl-4-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h3-9H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBOTPBQDGDMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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